Ethyl 2-(1-ethyl-2-oxobenzo[d]azolin-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(1-ethyl-2-oxobenzo[d]azolin-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thiazolidine ring fused with a pyrimidine ring, along with other functional groups such as an oxo group, a thienyl group, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 2-(1-ethyl-2-oxobenzo[d]azolin-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate involves multiple steps, typically starting with the preparation of the thiazolidine and pyrimidine rings. The synthetic route may include the following steps:
Formation of the Thiazolidine Ring: This can be achieved through the cyclization of a thiourea derivative with an α-halo ester.
Formation of the Pyrimidine Ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling of the Rings: The thiazolidine and pyrimidine rings are then coupled together through a series of condensation reactions.
Introduction of Functional Groups: The oxo, thienyl, and ethyl ester groups are introduced through various substitution and addition reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 2-(1-ethyl-2-oxobenzo[d]azolin-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and oxo groups.
Condensation: Condensation reactions can be used to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.
Materials Science: The compound’s heterocyclic structure and functional groups make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate the function of specific enzymes or pathways.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, such as catalysis or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-ethyl-2-oxobenzo[d]azolin-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of a particular enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Ethyl 2-(1-ethyl-2-oxobenzo[d]azolin-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolidine Derivatives: These compounds share the thiazolidine ring structure and may have similar biological activities.
Pyrimidine Derivatives: These compounds share the pyrimidine ring structure and are often used in medicinal chemistry for their diverse biological activities.
Thienyl Compounds:
The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and applications not found in other similar compounds.
Properties
IUPAC Name |
ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-4-26-15-10-7-6-9-14(15)18(21(26)28)20-22(29)27-19(16-11-8-12-32-16)17(23(30)31-5-2)13(3)25-24(27)33-20/h6-12,19H,4-5H2,1-3H3/b20-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOJPYKZQMJHSJ-ZZEZOPTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CS5)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=CS5)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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